molecular formula C7H16ClNO2 B1435864 H-D-Nva-OEt.HCl CAS No. 1998700-99-4

H-D-Nva-OEt.HCl

Cat. No. B1435864
M. Wt: 181.66 g/mol
InChI Key: CHAJBHNQIZAJJM-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Nva-OEt.HCl, also known as ethyl (2S)-2-aminopentanoate hydrochloride, is a chemical compound with the CAS Number: 40918-51-2 . It has a molecular weight of 181.66 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of H-D-Nva-OEt.HCl is C7H16ClNO2 . The InChI code is 1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 .


Physical And Chemical Properties Analysis

H-D-Nva-OEt.HCl is a solid substance . It has a molecular weight of 181.66 . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

“H-D-Nva-OEt.HCl” is a chemical compound with the CAS Number: 40918-51-2 . Its molecular weight is 181.66 and its IUPAC name is ethyl (2S)-2-aminopentanoate hydrochloride . It’s a solid substance with a melting point of 104-106°C .

    Peptide Synthesis

    This compound is often used in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in research and have applications in therapeutics, diagnostics, and drug delivery systems .

    Drug Delivery Systems

    “H-D-Nva-OEt.HCl” can be used in the development of drug delivery systems . These systems are designed to deliver drugs in a controlled manner, improving the efficacy and safety of therapeutic agents .

    Pharmaceutical Formulations

    This compound can be used in the formulation of pharmaceutical products . It can help improve the stability, solubility, and bioavailability of active pharmaceutical ingredients .

    Amino Acid Research

    “H-D-Nva-OEt.HCl” is used in research involving D-amino acids . D-amino acids have been found to have important roles in various biological processes, including neurotransmission and immune response .

    Organic Synthesis

    This compound can be used as a building block in organic synthesis . Organic synthesis is a method of constructing complex organic molecules by connecting together simpler molecules .

    Material Science

    “H-D-Nva-OEt.HCl” can be used in the field of material science for the development of new materials with unique properties .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (2R)-2-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAJBHNQIZAJJM-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Nva-OEt.HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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